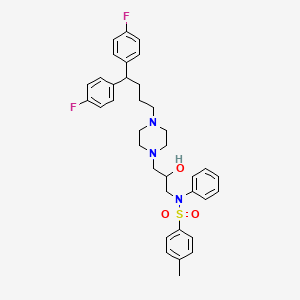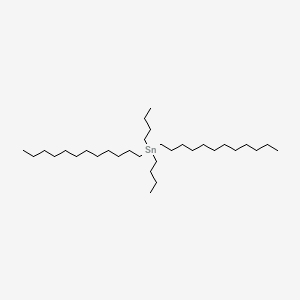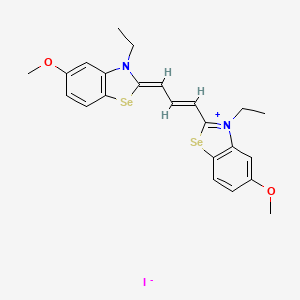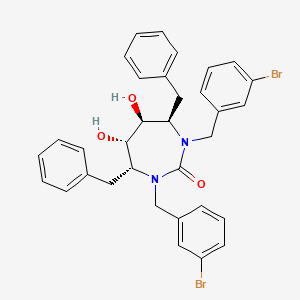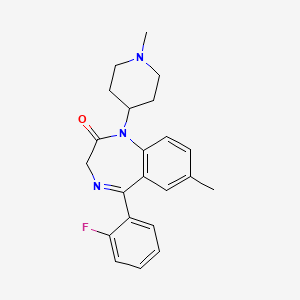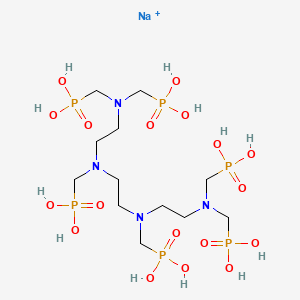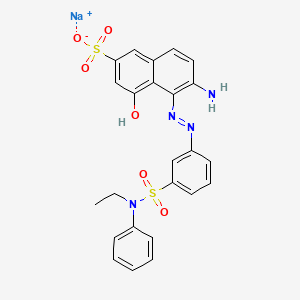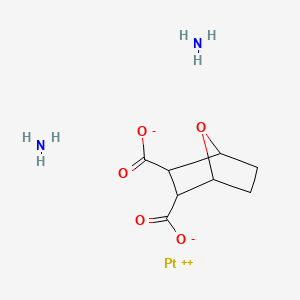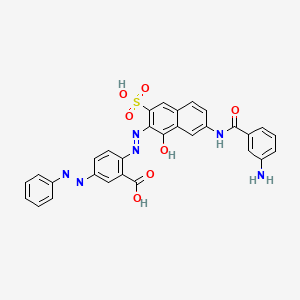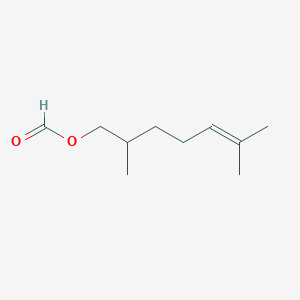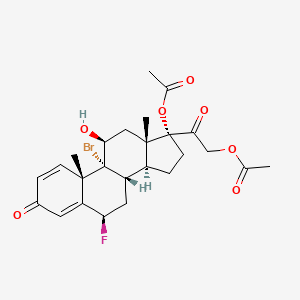
9-Bromo-6beta-fluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Bromo-6beta-fluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate) is a synthetic corticosteroid derivative. This compound is known for its potent anti-inflammatory and immunosuppressive properties. It is structurally related to other corticosteroids and is used in various medical and scientific applications.
準備方法
The synthesis of 9-Bromo-6beta-fluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate) involves several steps:
Acetylation: The starting material, 11alpha,17alpha,21-trihydroxypregna-4-ene-3,20-dione, undergoes acetylation at the 21-hydroxy position.
Sulfonylation and Elimination: The 11-hydroxy group is sulfonylated and then eliminated to form a 9(11)-double bond.
Acetylation: The 17alpha-hydroxy and 3-keto groups are acetylated, converting the 4-double bond into a 3,5-double bond.
Fluorination: The 6beta position is fluorinated.
Hydrolysis: The 3-acetyl group is removed by hydrolysis, reverting the 3,5-double bond back to a 3-keto and 4-double bond.
Epoxidation and Fluorination: The 9(11)-double bond is epoxidized, and hydrofluoric acid is added to introduce the 11beta-hydroxy and 9alpha-fluoro groups.
Dehydrogenation: Finally, dehydrogenation forms the 1-double bond, yielding the desired compound.
化学反応の分析
9-Bromo-6beta-fluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate) undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups, such as converting ketones to alcohols.
Substitution: Halogen substitution reactions can occur, particularly at the bromine and fluorine positions.
Hydrolysis: The acetate groups can be hydrolyzed to yield the corresponding alcohols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and hydrolyzing agents like aqueous acids or bases. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
9-Bromo-6beta-fluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate) has several scientific research applications:
Chemistry: It is used as a model compound for studying corticosteroid chemistry and synthesis.
Biology: The compound is used in biological studies to understand the effects of corticosteroids on cellular processes.
Medicine: It is investigated for its potential therapeutic effects in treating inflammatory and autoimmune diseases.
Industry: The compound is used in the development of new corticosteroid drugs and formulations.
作用機序
The mechanism of action of 9-Bromo-6beta-fluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate) involves binding to glucocorticoid receptors in the cytoplasm. Upon binding, the receptor-ligand complex translocates to the nucleus, where it interacts with glucocorticoid response elements on DNA. This interaction modulates the transcription of target genes, leading to anti-inflammatory and immunosuppressive effects. The compound inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation and immune responses .
類似化合物との比較
Similar compounds to 9-Bromo-6beta-fluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate) include:
Betamethasone: 9alpha-Fluoro-16beta-methyl-11beta,17alpha,21-trihydroxypregna-1,4-diene-3,20-dione.
Dexamethasone: 9alpha-Fluoro-16alpha-methyl-11beta,17alpha,21-trihydroxypregna-1,4-diene-3,20-dione.
Prednisolone: 11beta,17alpha,21-trihydroxypregna-1,4-diene-3,20-dione.
The uniqueness of 9-Bromo-6beta-fluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate) lies in its specific bromine and fluorine substitutions, which can influence its pharmacokinetic and pharmacodynamic properties .
特性
CAS番号 |
60864-40-6 |
|---|---|
分子式 |
C25H30BrFO7 |
分子量 |
541.4 g/mol |
IUPAC名 |
[2-[(6R,8S,9R,10S,11S,13S,14S,17R)-17-acetyloxy-9-bromo-6-fluoro-11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C25H30BrFO7/c1-13(28)33-12-21(32)24(34-14(2)29)8-6-16-17-10-19(27)18-9-15(30)5-7-22(18,3)25(17,26)20(31)11-23(16,24)4/h5,7,9,16-17,19-20,31H,6,8,10-12H2,1-4H3/t16-,17-,19+,20-,22-,23-,24-,25-/m0/s1 |
InChIキー |
KYISBKWLCVBYCW-CYBFZDFUSA-N |
異性体SMILES |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@H](C4=CC(=O)C=C[C@@]43C)F)Br)O)C)OC(=O)C |
正規SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)Br)O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


